molecular formula C9H19O4P B14546660 Diethyl [2-(oxetan-2-yl)ethyl]phosphonate CAS No. 62129-93-5

Diethyl [2-(oxetan-2-yl)ethyl]phosphonate

Cat. No.: B14546660
CAS No.: 62129-93-5
M. Wt: 222.22 g/mol
InChI Key: OKZVCIDUMVCNMY-UHFFFAOYSA-N
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Description

Diethyl [2-(oxetan-2-yl)ethyl]phosphonate is an organophosphorus compound that features both an oxetane ring and a phosphonate group. The oxetane ring is a four-membered cyclic ether, known for its strained ring structure, which imparts unique reactivity and stability characteristics. The phosphonate group, on the other hand, is a phosphorus-containing functional group that is widely used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxetane derivatives is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . Once the oxetane ring is formed, it can be further functionalized to introduce the phosphonate group.

Industrial Production Methods

Industrial production of diethyl [2-(oxetan-2-yl)ethyl]phosphonate may involve large-scale cycloaddition reactions followed by phosphonylation. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. For example, palladium-catalyzed cross-coupling reactions have been employed to achieve high yields of phosphonate derivatives .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(oxetan-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products

Major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted oxetane derivatives. These products have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of diethyl [2-(oxetan-2-yl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring’s strained structure allows it to act as a reactive intermediate in various biochemical pathways. The phosphonate group can mimic phosphate groups, enabling the compound to inhibit enzymes that utilize phosphate substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(oxetan-2-yl)ethyl]phosphonate is unique due to the combination of the oxetane ring and the phosphonate group. This dual functionality imparts distinct reactivity and stability characteristics, making it a versatile compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

62129-93-5

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

2-(2-diethoxyphosphorylethyl)oxetane

InChI

InChI=1S/C9H19O4P/c1-3-12-14(10,13-4-2)8-6-9-5-7-11-9/h9H,3-8H2,1-2H3

InChI Key

OKZVCIDUMVCNMY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC1CCO1)OCC

Origin of Product

United States

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